Cas no 1030846-82-2 (rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans)

Technical Introduction: rac-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate (trans) is a chiral cyclopropane derivative featuring a trans-configuration and a para-aminophenyl substituent. This compound is of interest in synthetic and medicinal chemistry due to its rigid cyclopropane scaffold, which can impart conformational restraint in drug design. The presence of the amino group enhances its utility as a versatile intermediate for further functionalization, such as amide coupling or reductive alkylation. Its stereochemical purity (1R,2R) ensures consistency in applications requiring enantioselective synthesis. The methyl ester moiety offers additional reactivity for hydrolysis or transesterification. This compound is particularly valuable in the development of bioactive molecules, where its structural features contribute to targeted pharmacological properties.
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans structure
1030846-82-2 structure
Product Name:rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans
CAS No:1030846-82-2
MF:C11H13NO2
MW:191.226423025131
MDL:MFCD30535704
CID:5176105
PubChem ID:68667437
Update Time:2025-06-10

rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarboxylic acid, 2-(4-aminophenyl)-, methyl ester, (1R,2R)-rel-
    • rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans
    • MDL: MFCD30535704
    • Inchi: 1S/C11H13NO2/c1-14-11(13)10-6-9(10)7-2-4-8(12)5-3-7/h2-5,9-10H,6,12H2,1H3/t9-,10+/m0/s1
    • InChI Key: ABLMNIKWSKUYMA-VHSXEESVSA-N
    • SMILES: [C@@H]1(C(OC)=O)C[C@H]1C1=CC=C(N)C=C1

rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-343098-0.05g
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate
1030846-82-2 95.0%
0.05g
$212.0 2025-03-18
Enamine
EN300-343098-0.1g
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate
1030846-82-2 95.0%
0.1g
$317.0 2025-03-18
Enamine
EN300-343098-0.25g
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate
1030846-82-2 95.0%
0.25g
$452.0 2025-03-18
Enamine
EN300-343098-0.5g
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate
1030846-82-2 95.0%
0.5g
$713.0 2025-03-18
Enamine
EN300-343098-1.0g
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate
1030846-82-2 95.0%
1.0g
$914.0 2025-03-18
Enamine
EN300-343098-2.5g
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate
1030846-82-2 95.0%
2.5g
$1791.0 2025-03-18
Enamine
EN300-343098-5.0g
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate
1030846-82-2 95.0%
5.0g
$2650.0 2025-03-18
Enamine
EN300-343098-10.0g
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate
1030846-82-2 95.0%
10.0g
$3929.0 2025-03-18
Enamine
EN300-343098-1g
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans
1030846-82-2 95%
1g
$914.0 2023-09-03
Enamine
EN300-343098-5g
rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans
1030846-82-2 95%
5g
$2650.0 2023-09-03

Additional information on rac-methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans

Professional Introduction to rac-Methyl (1R,2R)-2-(4-Aminophenyl)cyclopropane-1-Carboxylate, Trans (CAS No. 1030846-82-2)

The compound rac-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans, identified by its CAS number 1030846-82-2, is a sophisticated organic molecule with significant applications in the field of pharmaceutical chemistry. This compound belongs to the class of cyclopropanecarboxylates, which are known for their unique structural properties and biological activities. The presence of a trans configuration and the specific stereochemistry at the cyclopropane ring contribute to its distinct chemical and pharmacological characteristics.

In recent years, there has been growing interest in cyclopropane derivatives due to their potential as bioactive molecules. The structural motif of the cyclopropane ring introduces strain, which can enhance the reactivity and binding affinity of the molecule to biological targets. Specifically, the compound rac-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans has been studied for its interactions with various enzymes and receptors. Its amine substituent at the phenyl ring further enhances its versatility, allowing for modifications that can fine-tune its pharmacological properties.

One of the most compelling aspects of this compound is its potential in drug discovery and development. The cyclopropane ring is a privileged scaffold in medicinal chemistry, often found in bioactive molecules that exhibit a wide range of therapeutic effects. Research has shown that compounds containing this structural feature can modulate enzyme activity and receptor binding, making them valuable candidates for treating various diseases. The specific stereochemistry of rac-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans is particularly noteworthy, as it can significantly influence the molecule's biological activity.

Recent studies have highlighted the importance of stereochemistry in the design of pharmacologically active compounds. The trans configuration of this molecule contributes to its stability and bioavailability, which are critical factors in drug development. Additionally, the presence of an amine group provides a site for further chemical modification, allowing researchers to explore different analogs with enhanced efficacy or reduced side effects. This flexibility makes rac-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans a promising candidate for further investigation.

The compound's potential applications extend beyond traditional pharmaceuticals. It has shown promise in the development of agrochemicals and other industrial applications where precise molecular interactions are crucial. The unique properties of cyclopropanecarboxylates make them suitable for designing molecules that can interact selectively with biological targets. This selectivity is essential for developing drugs with minimal off-target effects.

In conclusion, rac-Methyl (1R,2R)-2-(4-aminophenyl)cyclopropane-1-carboxylate, trans (CAS No. 1030846-82-2) is a versatile and intriguing molecule with significant potential in pharmaceutical and industrial applications. Its unique structural features and stereochemistry make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play a crucial role in advancing drug discovery and related fields.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited